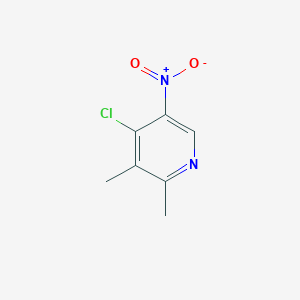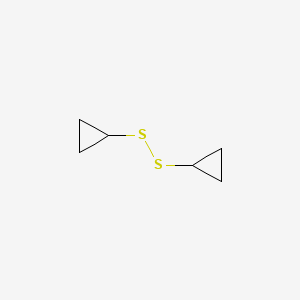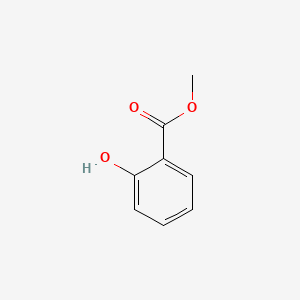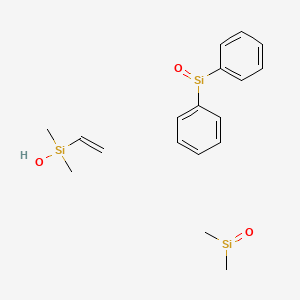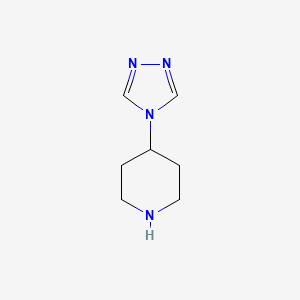
4-(Hydroxymethyl)picolinonitrile
Vue d'ensemble
Description
4-(Hydroxymethyl)picolinonitrile (4-HMPN) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic nitrile with a hydroxymethyl group attached to the picolinonitrile ring. 4-HMPN has been studied extensively in recent years due to its potential applications in biochemistry, biomedical research, and drug development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : Research by Fukuhara et al. (2018) introduced a synthetic approach to related compounds, 3-hydroxy-4-substituted picolinonitriles, via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage, illustrating the chemical manipulability of picolinonitrile derivatives [Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018)].
- Oxidative Ammonolysis : Afanas'eva et al. (1969) described the oxidative ammonolysis of tris(hydroxymethyl)-4-picoline, generating products like isonicotinic acid and its amide and nitrile, showcasing the reactivity of picolinonitriles in oxidative environments [Afanas'eva, T. A., Kagarlitskii, A. D., Serazetdinova, V. A., Saltybaeva, L. S., & Suvorov, B. (1969)].
Applications in Biosciences and Material Sciences
- Biochemical Applications : A study by Chen et al. (2013) developed a colorimetric and ratiometric fluorescent probe derived from picolinic acid, highlighting the potential use of picolinonitrile derivatives in biological imaging and sensing [Chen, S., Hou, P., Foley, J., & Song, X. (2013)].
- Toluene Dioxygenase Modification : Sakamoto et al. (2001) enhanced the activity of toluene dioxygenase for oxidizing a heterocyclic substrate like 4-picoline, demonstrating the adaptability of enzymes in biotransformations involving picolinonitriles [Sakamoto, T., Joern, J., Arisawa, A., & Arnold, F. (2001)].
Environmental and Analytical Chemistry
- Environmental Degradation : Wu et al. (2017) reported on the biodegradation of chloro-picolinic acids by Achromobacter sp., showcasing how picolinonitrile derivatives can be metabolized in environmental contexts [Wu, Z., Wang, F., Ning, L., Stedtfeld, R., Yang, Z.-Z., Cao, J.-g., Sheng, H., & Jiang, X. (2017)].
Advanced Materials Research
- Organometallic Compounds : Ashraf et al. (2017) synthesized organometallic compounds using picolinamido benzoic acid derivatives, indicating the versatility of picolinonitrile-related compounds in creating complex molecular architectures [Ashraf, A., Hanif, M., Kubanik, M., Söhnel, T., Jamieson, S., Bhattacharyya, A., & Hartinger, C. (2017)].
Safety and Hazards
The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Picolinonitriles, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Picolinonitriles can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The hydroxymethyl group in 4-(Hydroxymethyl)picolinonitrile could potentially participate in hydrogen bonding or other interactions with its targets.
Biochemical Pathways
Picolinonitriles are known to be involved in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Result of Action
As a picolinonitrile derivative, it may exert its effects through interactions with its targets, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets .
Propriétés
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443921 | |
| Record name | 4-(Hydroxymethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71935-32-5 | |
| Record name | 4-(Hydroxymethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


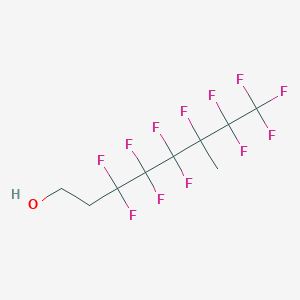
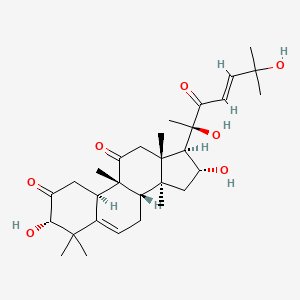
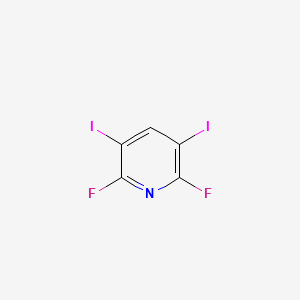
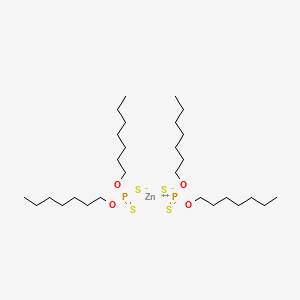
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

